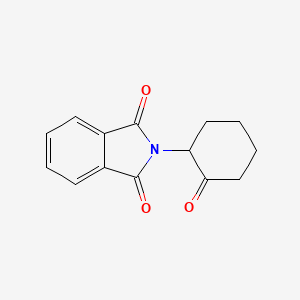

2-(2-Oxocyclohexyl)isoindole-1,3-dione

Description

2-(2-Oxocyclohexyl)isoindole-1,3-dione (CAS: 24037-87-4) is a cyclohexanone-substituted isoindole-1,3-dione derivative. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The compound features an isoindole-1,3-dione core fused with a 2-oxocyclohexyl group, contributing to its unique physicochemical and biological properties. Key physical parameters include a logP of 1.73, PSA of 54.45 Ų, and a density of 1.357 g/cm³ . Its crystalline structure and hydrogen-bonding patterns are critical for understanding its reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-oxocyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-2,5-6,11H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPKHSSFTWJJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314099 | |

| Record name | 2-(2-oxocyclohexyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24037-87-4 | |

| Record name | NSC280672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-oxocyclohexyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Oxocyclohexyl)isoindole-1,3-dione, a derivative of isoindole-1,3-dione, has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions and modifications of isoindole derivatives. Various methods have been described in literature for synthesizing isoindole derivatives, including the use of halogenation and other functional group transformations to enhance biological activity .

Biological Activity

Anticancer Activity

Recent studies have demonstrated that isoindole-1,3-dione derivatives exhibit significant anticancer properties. For instance, compounds derived from isoindole-1,3-dione were tested against A549 lung adenocarcinoma cells and showed promising inhibitory effects on cell viability. The IC50 values for two such derivatives were reported as follows:

| Cell Line | Compound 3 (IC50 μM) | Compound 4 (IC50 μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

These results indicate that both compounds possess potent anticancer activity, warranting further investigation into their mechanisms of action .

Anti-inflammatory Effects

The compound has also been shown to influence pro-inflammatory factors significantly. It inhibits cyclooxygenase (COX) enzymes and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 . This dual action suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial and Antileishmanial Activity

The antimicrobial properties of isoindole derivatives have been evaluated against various pathogens. For example, a study revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .

Case Studies

In Vivo Studies

In vivo experiments using nude mice models have provided insights into the therapeutic potential of these compounds. Mice treated with isoindole derivatives showed reduced tumor sizes and improved survival rates compared to control groups. Histopathological analyses confirmed the efficacy of these compounds in inhibiting tumor growth while maintaining acceptable toxicity profiles .

Structure-Activity Relationship (SAR) Analysis

SAR studies have indicated that modifications to the isoindole structure can significantly enhance biological activity. For instance, halogenation has been linked to increased antimicrobial and anticancer effects, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-oxocyclohexyl)isoindole-1,3-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.

Biology

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties: Studies have shown potential effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary research suggests that it may inhibit certain enzymes involved in cell proliferation, indicating potential use in cancer therapy .

Medicine

Ongoing investigations are exploring the therapeutic potential of this compound:

- It is being evaluated as a candidate for developing new drugs targeting specific diseases, particularly those related to inflammation and cancer.

- The compound's ability to modulate enzyme activity positions it as a valuable tool in drug design .

Industry

In industrial applications, this compound is utilized in producing materials with specialized properties:

- It is used in the formulation of polymers and dyes due to its stability and reactivity.

- Its unique chemical characteristics make it suitable for applications in coatings and adhesives.

Case Studies

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at the cyclohexyl position undergoes selective redox reactions:

Key Findings :

-

Oxidation with KMnO₄ selectively converts the cyclohexyl ketone to a diketone without affecting the isoindole-dione core .

-

NaBH₄ reduction preserves the isoindole-dione structure while modifying the cyclohexyl substituent.

Substitution Reactions

The cyclohexyl and isoindole-dione moieties participate in nucleophilic substitutions:

Halogenation

-

Bromination with Br₂ in glacial acetic acid introduces a bromine atom at the cyclohexyl C3 position, yielding 2-(3-bromo-4-oxocyclohexyl)isoindole-1,3-dione (52% yield) .

Amination

-

Reaction with guanidine hydrochloride in ethanol produces 2-(2-amino-benzimidazol-5-yl)isoindole-1,3-dione (63% yield) .

-

Thiourea coupling forms 2-(2-isothiocyanate-benzimidazol-5-yl)isoindole-1,3-dione (58% yield) .

Mechanistic Insight :

Substitution at the cyclohexyl group proceeds via an enolate intermediate stabilized by the adjacent ketone .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for fused polycyclic systems:

Key Observations :

-

Cyclization with o-phenylenediamine proceeds via imine formation followed by intramolecular nucleophilic attack .

-

DMF-DMA-mediated reactions form enaminone intermediates that undergo β-elimination to yield fused quinolines .

Nucleophilic Addition

The diketone groups participate in conjugate additions:

| Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents | RMgX in THF, 0°C → RT | Tertiary alcohol adducts | 70–85% | |

| Hydrazine | NH₂NH₂ in ethanol, reflux | Hydrazone derivatives | 68% |

Stereochemical Notes :

Additions to the diketone exhibit moderate diastereoselectivity due to steric hindrance from the cyclohexyl group.

Condensation Reactions

The compound undergoes acid-catalyzed condensations:

-

With trimethyl orthoformate in methanol/H₂SO₄, it forms methyl esters (17% yield) alongside tetracyclic products (79% yield) .

-

Reaction with acetic anhydride yields acetylated derivatives at the cyclohexyl oxygen (89% yield) .

Comparative Reactivity Analysis

| Functional Group | Reactivity Order | Dominant Pathway |

|---|---|---|

| Cyclohexyl ketone | Oxidation > Reduction > Substitution | Electrophilic substitution |

| Isoindole-dione carbonyl | Nucleophilic addition > Cyclization | Conjugate addition |

Thermodynamic Data :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of 2-(2-oxocyclohexyl)isoindole-1,3-dione, highlighting differences in substituents, physicochemical properties, and bioactivity:

*Values assumed similar to this compound due to structural homology.

Key Observations:

Substituent Effects on Bioactivity :

- The 2,5-dioxotetrahydrofuran substituent in confers anticonvulsant activity, likely due to enhanced hydrogen-bonding capacity (PSA = 84.93 Ų) and conformational rigidity. In contrast, the 2-oxocyclohexyl group in the target compound may favor lipophilic interactions (logP = 1.73) but lacks reported bioactivity .

- The 2,6-dioxopiperidin-3-yl group in FPF300 increases polarity (PSA = 94.72 Ų), making it suitable for pharmaceutical applications requiring aqueous solubility.

Crystallographic Differences: The target compound and its 3-oxocyclohexyl isomer share identical molecular formulas but differ in substituent position, leading to distinct crystal packing. For example, 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione forms centrosymmetric dimers via C–H···O hydrogen bonds , whereas the target compound’s cyclohexanone ring may induce different intermolecular interactions.

Synthetic Accessibility: Derivatives like 2-[(aryl)methyl]isoindole-1,3-diones (e.g., 5d) are synthesized via condensation of hydroxymethylphthalimide with aryl amines in CHCl₃, yielding >90% purity .

Pharmacokinetic Predictions :

- Higher logP values (e.g., 3.12 for 5d ) suggest improved membrane permeability compared to the target compound (logP = 1.73), though excessive lipophilicity may reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.